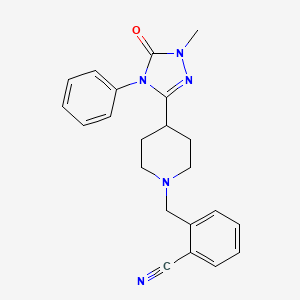
2-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzonitrile” is a complex organic molecule. It contains several functional groups, including a 1,2,4-triazole ring, a piperidine ring, and a benzonitrile group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The 1,2,4-triazole ring, the piperidine ring, and the benzonitrile group are all rigid structures that could contribute to the overall shape and properties of the molecule. The presence of the methyl and phenyl groups could also influence the molecule’s behavior .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For example, the 1,2,4-triazole ring might participate in reactions with acids or bases, and the benzonitrile group could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar nitrile group could make the compound soluble in polar solvents. The compound’s melting and boiling points, as well as its density and refractive index, would depend on the specifics of its molecular structure .Scientific Research Applications
Antimicrobial Activity
Compounds similar to 2-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzonitrile have been synthesized and evaluated for their antimicrobial properties. Studies have shown significant antibacterial and moderate antifungal activities, demonstrating potential in treating infections caused by various microorganisms. Such compounds were found to be effective against both Gram-positive and Gram-negative bacteria, as well as several fungal species (Vankadari et al., 2013; Demirbaş et al., 2010; Mao et al., 2013).
Anti-Arrhythmic Properties
Some derivatives of this compound class have shown significant anti-arrhythmic activity. This indicates potential use in the treatment or management of arrhythmias, a group of conditions where the heartbeat is irregular, too fast, or too slow (Abdel‐Aziz et al., 2009).
Cancer Research and Treatment
Compounds with a similar structure have been studied for their potential in cancer treatment. They have shown promise as inhibitors of certain proteins or enzymes that are key in the development and progression of cancer. This includes their role as epidermal growth factor receptor (EGFR) inhibitors, which are significant in the context of various types of cancers (Karayel, 2021).
DNA Interaction Studies
Some of these compounds have been studied for their interaction with DNA, which is crucial in understanding their mechanism of action, especially in the context of anticancer properties. Studies on the binding affinity to DNA and the ability to induce DNA cleavage under specific conditions have been conducted, suggesting potential applications in targeted therapies or drug design (Demirbaş et al., 2019).
Xanthine Oxidoreductase Inhibition
Inhibiting xanthine oxidoreductase, an enzyme involved in purine metabolism, can be crucial in managing conditions like gout. Some derivatives of this compound have shown potent inhibitory activity against this enzyme, suggesting a potential role in the treatment of gout or related conditions (Sato et al., 2009).
Future Directions
properties
IUPAC Name |
2-[[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c1-25-22(28)27(20-9-3-2-4-10-20)21(24-25)17-11-13-26(14-12-17)16-19-8-6-5-7-18(19)15-23/h2-10,17H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYRJNQMAVTIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC=CC=C3C#N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(o-tolyl)ethan-1-one](/img/structure/B2799001.png)
![(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B2799003.png)

![1-butyl-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2799005.png)
![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2799009.png)
![2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide](/img/structure/B2799010.png)
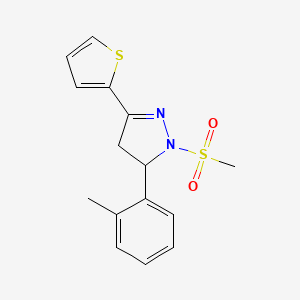
![(1-Butyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2799012.png)
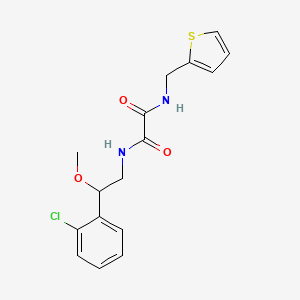
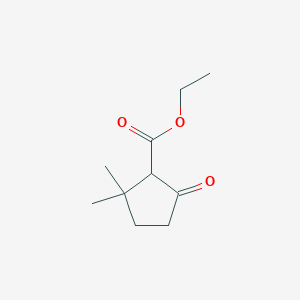
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2799018.png)
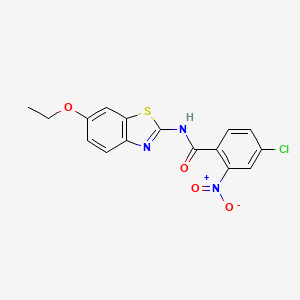
![methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)